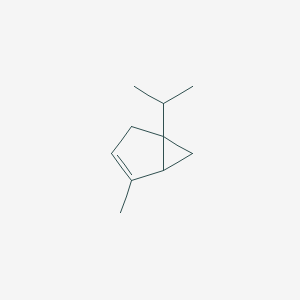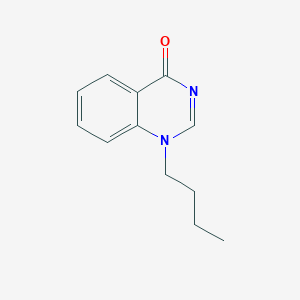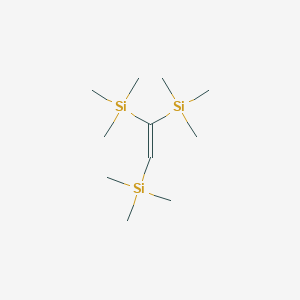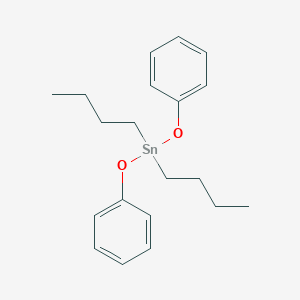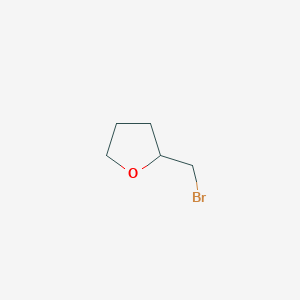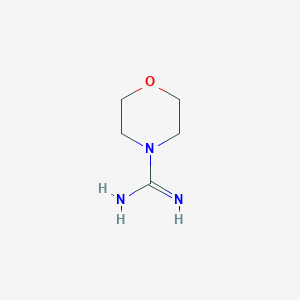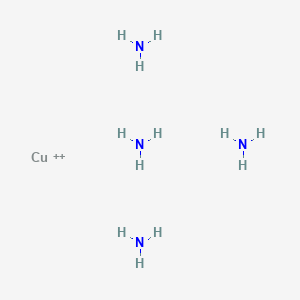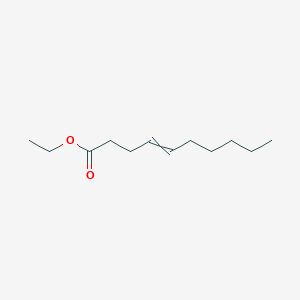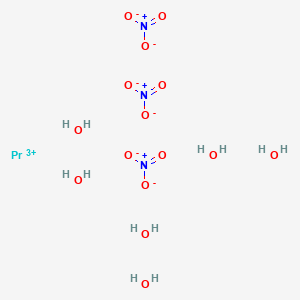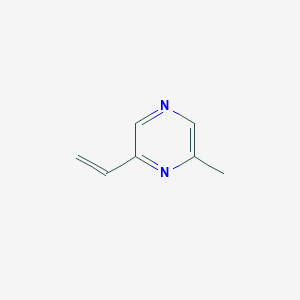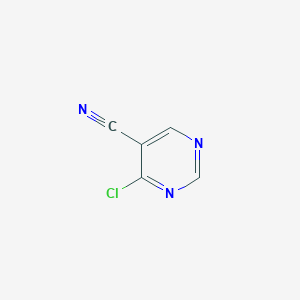
4-Chloropyrimidine-5-carbonitrile
Descripción general
Descripción
4-Chloropyrimidine-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and carbonitrile groups attached to the ring. The chloro and carbonitrile substituents on the pyrimidine ring influence its reactivity and interaction with other molecules, making it a valuable intermediate in pharmaceutical and chemical research .
Synthesis Analysis
The synthesis of chloropyrimidine derivatives, including 4-chloropyrimidine-5-carbonitrile, has been the subject of various studies. A green and environmentally friendly approach for the synthesis of related compounds has been reported, which involves a one-step synthesis using potassium carbonate in water . Another study describes a scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile, highlighting the safety and storability of intermediates, which could be adapted for the synthesis of 4-chloropyrimidine-5-carbonitrile . Additionally, a facile and green approach for the synthesis of spiro[naphthalene-2,5'-pyrimidine]-4-carbonitrile derivatives has been developed, using DBU as a catalyst, which could potentially be applied to the synthesis of 4-chloropyrimidine-5-carbonitrile .
Molecular Structure Analysis
The molecular structure of chloropyrimidine derivatives has been extensively studied using various spectroscopic techniques and theoretical methods. For instance, the molecular conformation of certain pyrimidine-5-carbonitrile derivatives is locked by intramolecular interactions, which are crucial for understanding the properties and reactivity of these compounds . Structural and spectroscopic studies on some chloropyrimidine derivatives have provided insights into their optimized geometries, electronic charge distribution, and molecular electrostatic potential surfaces .
Chemical Reactions Analysis
Chloropyrimidine derivatives are versatile intermediates that can undergo various chemical reactions to form a wide range of products. For example, novel synthesis and reactions of isothiazolo[3,4-d]pyrimidine-3-carbonitriles have been reported, demonstrating the reactivity of the pyrimidine ring with different nucleophiles to yield new derivatives . Additionally, the synthesis of triazolopyrimidine-6-carbonitriles and cyanoaminopyrimidine-5-carbonitriles through three-component condensation reactions has been described, showcasing the potential of chloropyrimidine derivatives to participate in multi-component reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloropyrimidine-5-carbonitrile derivatives are influenced by their molecular structure. Spectroscopic investigations, including FT-IR and FT-Raman, have been conducted to analyze the vibrational properties of these compounds . Theoretical calculations, such as HOMO-LUMO and NBO analysis, have been used to predict the stability and reactivity of these molecules . Additionally, molecular docking studies suggest that certain chloropyrimidine derivatives may exhibit inhibitory activity against specific enzymes, indicating their potential as chemotherapeutic agents .
Aplicaciones Científicas De Investigación
Summary of the Application
A new series of pyrimidine-5-carbonitrile derivatives, including 4-Chloropyrimidine-5-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Results or Outcomes
Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
2. Dual EGFR WT /COX-2 Inhibitors
Summary of the Application
A novel series of pyrimidine-5-carbonitrile derivatives was designed, synthesized, then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors .
Methods of Application or Experimental Procedures
The compounds were synthesized and then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors .
Results or Outcomes
Two compounds disclosed the highest activity against all NCI60 panel cell lines. They were most potent against Colo 205 (IC 50 = 1.66, and 1.83 μM), Sequentially .
3. Anticancer Agents Targeting EGFR WT and EGFR T790M
Summary of the Application
A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Results or Outcomes
Compound 11b was found to be the most active compound against both EGFR WT and mutant EGFR T790M, exhibiting IC 50 values of 0.09 and 4.03 μM, respectively .
4. Precursors to Fused Pyrimidines
Summary of the Application
A review summarizes literature data on the methods of synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones and their application for the construction of fused pyrimidines .
Methods of Application or Experimental Procedures
The compounds were synthesized and then used as precursors to construct fused pyrimidines .
Results or Outcomes
The review summarizes the methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones .
5. Synthesis of Fused Pyrimidines
Summary of the Application
A review summarizes literature data on the methods of synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones and their application for the construction of fused pyrimidines .
Methods of Application or Experimental Procedures
The compounds were synthesized and then used as precursors to construct fused pyrimidines .
Results or Outcomes
The review summarizes the methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones .
6. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile
Summary of the Application
4,5,6-trichloropyrimidine-2-carbonitrile is synthesized from 4,6-dichloro-5-nitropyrimidine and 4-chloropyrimidine-5-carbonitrile .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 4,6-dichloro-5-nitropyrimidine with 4-chloropyrimidine-5-carbonitrile .
Results or Outcomes
The product, 4,5,6-trichloropyrimidine-2-carbonitrile, is obtained .
Safety And Hazards
Direcciones Futuras
Future research on “4-Chloropyrimidine-5-carbonitrile” and its derivatives could focus on their potential as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have shown in vitro cytotoxic activities against a panel of human tumor cell lines , suggesting potential applications in cancer treatment.
Propiedades
IUPAC Name |
4-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJQADVZUHQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520127 | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrimidine-5-carbonitrile | |
CAS RN |
16357-68-9 | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



